5-Chloro-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
5-Chloro-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-Chloro-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in oncology and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrano[2,3-d]pyrimidine: Known for its pharmacological properties.
Pyrimidine derivatives: A broad class of compounds with diverse therapeutic potentials.
Uniqueness
5-Chloro-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its binding affinity and selectivity for certain biological targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C18H19ClN4O2S |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
5-chloro-7-(4-methylphenyl)sulfonyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H19ClN4O2S/c1-13-5-7-14(8-6-13)26(24,25)23-11-15(19)16-17(20-12-21-18(16)23)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10H2,1H3 |
InChI Key |
QOHBJHKFUCOCCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3N4CCCCC4)Cl |
Origin of Product |
United States |
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